molecular formula C20H41NO3 B13729997 N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

Cat. No.: B13729997
M. Wt: 343.5 g/mol
InChI Key: HDIULWUIIPSWKE-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide: is an organic compound with the molecular formula C20H41NO3 It is a derivative of hexadecanamide, featuring a hydroxyethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its interaction with biological membranes. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-hexadecanamide: Lacks the hydroxyethoxyethyl group, resulting in different solubility and reactivity.

    N-[2-(2-hydroxyethoxy)ethyl]octadecanamide: Similar structure but with an octadecanamide backbone, leading to different physical properties.

    N-[2-(2-hydroxyethoxy)ethyl]dodecanamide: Shorter carbon chain, affecting its hydrophobicity and interactions.

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it a valuable compound for various applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

InChI

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)21-16-18-24-19-17-22/h22H,2-19H2,1H3,(H,21,23)

InChI Key

HDIULWUIIPSWKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCO

Related CAS

32993-45-6

Origin of Product

United States

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